Cas no 32886-43-4 (BOC-THR(BZL)-OSU)

BOC-THR(BZL)-OSU structure
BOC-THR(BZL)-OSU structure
商品名:BOC-THR(BZL)-OSU
CAS番号:32886-43-4
MF:C20H26N2O7
メガワット:406.42964
MDL:MFCD00037905
CID:314326
PubChem ID:12879029

BOC-THR(BZL)-OSU 化学的及び物理的性質

名前と識別子

    • Carbamic acid,[(1S,2R)-1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2-(phenylmethoxy)propyl]-,1,1-dimethylethyl ester (9CI)
    • (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate
    • Boc-L-Thr(Bzl)-OSu
    • BOC-O-Benzyl-L-threonine hydroxysuccinimide ester
    • Boc-O-benzyl-L-threonine N-hydroxysuccinimide ester
    • Boc-Thr(Bzl)-OSu
    • Boc-Threonine(Bzl)-Osu
    • Carbamic acid,[(1S,2R)-1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2-(phenylmethoxy)propyl]-,1...
    • N-Boc-O-Bzl-L-threonine N-hydroxysuccinimide ester
    • N-tBoc-O-benzyl-L-threonine N-hydroxysuccinimide ester
    • 32886-43-4
    • J-018914
    • (2S,3R)-2,5-dioxopyrrolidin-1-yl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)butanoate
    • N-alpha-t-Butyloxycarbonyl-O-benZyl-L-threonine succinimidyl ester (Boc-L-Thr(BZl)-OSu)
    • MFCD00037905
    • AKOS024386373
    • SNEHQGZSMYSVFT-DYVFJYSZSA-N
    • SCHEMBL9636231
    • (2S,3R)-2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate
    • BOC-THR(BZL)-OSU
    • MDL: MFCD00037905
    • インチ: InChI=1S/C20H26N2O7/c1-13(27-12-14-8-6-5-7-9-14)17(21-19(26)28-20(2,3)4)18(25)29-22-15(23)10-11-16(22)24/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)/t13-,17+/m1/s1
    • InChIKey: SNEHQGZSMYSVFT-DYVFJYSZSA-N
    • ほほえんだ: C[C@@H](OCC1=CC=CC=C1)[C@H](NC(OC(C)(C)C)=O)C(ON2C(CCC2=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 406.17400
  • どういたいしつりょう: 406.174001
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 11
  • 複雑さ: 607
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.26
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.551
  • PSA: 111.24000
  • LogP: 2.42100

BOC-THR(BZL)-OSU セキュリティ情報

  • WGKドイツ:3
  • ちょぞうじょうけん:−20°C

BOC-THR(BZL)-OSU 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB258795-1 g
N-alpha-t-Butyloxycarbonyl-O-benzyl-L-threonine succinimidyl ester
32886-43-4
1g
€83.40 2022-06-11
abcr
AB258795-5 g
N-alpha-t-Butyloxycarbonyl-O-benzyl-L-threonine succinimidyl ester
32886-43-4
5g
€127.60 2022-06-11
eNovation Chemicals LLC
Y1256527-1g
BOC-THR(BZL)-OSU
32886-43-4 98% (NMR)
1g
$185 2024-06-06
Ambeed
A633471-1g
(2S,3R)-2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate
32886-43-4 97%
1g
$19.0 2024-08-03
Ambeed
A633471-5g
(2S,3R)-2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate
32886-43-4 97%
5g
$45.0 2024-08-03
A2B Chem LLC
AF59177-5g
Boc-thr(bzl)-osu
32886-43-4 ≥ 98% (NMR)
5g
$90.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733389-5g
2,5-Dioxopyrrolidin-1-yl o-benzyl-n-(tert-butoxycarbonyl)-l-threoninate
32886-43-4 98%
5g
¥472.00 2024-05-19
abcr
AB258795-25 g
N-alpha-t-Butyloxycarbonyl-O-benzyl-L-threonine succinimidyl ester
32886-43-4
25g
€393.10 2022-06-11
TRC
B663405-500mg
BOC-THR(BZL)-OSU
32886-43-4
500mg
$ 95.00 2022-06-07
eNovation Chemicals LLC
Y1256527-5g
BOC-THR(BZL)-OSU
32886-43-4 98% (NMR)
5g
$225 2024-06-06

BOC-THR(BZL)-OSU 関連文献

BOC-THR(BZL)-OSUに関する追加情報

Professional Introduction to Compound with CAS No. 32886-43-4 and Product Name: BOC-THR(BZL)-OSU

The compound with the CAS number 32886-43-4 and the product name BOC-THR(BZL)-OSU represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural configuration, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The name BOC-THR(BZL)-OSU itself encodes critical information about its chemical structure, synthetic origins, and intended biological targets, making it a subject of intense study and interest among researchers.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of peptidomimetics as alternatives to traditional peptide-based therapeutics. Peptidomimetics are designed to mimic the biological activity of peptides while overcoming their inherent limitations, such as poor stability in vivo and susceptibility to enzymatic degradation. The compound BOC-THR(BZL)-OSU is an exemplar of such innovation, combining the precision of solid-phase peptide synthesis with advanced chemical modifications to enhance its pharmacological properties.

The CAS number 32886-43-4 provides a unique identifier for this compound, facilitating its recognition and differentiation from other substances in scientific literature and databases. This standardized numbering system is crucial for ensuring accuracy in research, regulatory submissions, and commercial distribution. The compound’s synthesis involves the strategic use of protecting groups, such as the Boc (tert-butoxycarbonyl) group, which is commonly employed to safeguard reactive amine or carboxyl functions during multi-step organic transformations.

The moiety THR(BZL) within the product name BOC-THR(BZL)-OSU refers to a specific sequence derived from threonine (Thr), modified by a benzyl (Bzl) group and further functionalized by OSU (Oncology Services Unit), indicating its potential role in oncological research or therapeutic applications. Threonine is an essential amino acid known for its involvement in various metabolic pathways and its ability to modulate protein folding and stability. The introduction of a benzyl group can enhance hydrophobicity and binding affinity, while the OSU designation suggests ties to specialized biochemical services or applications.

Recent studies have highlighted the importance of peptidomimetics in addressing unmet medical needs, particularly in oncology and immunology. The compound BOC-THR(BZL)-OSU has been investigated for its potential role as an inhibitor or modulator of key biological pathways involved in cancer progression. Preclinical trials have demonstrated promising results regarding its ability to interact with specific target proteins, thereby disrupting aberrant signaling networks that contribute to tumor growth and metastasis.

The structural design of BOC-THR(BZL)-OSU incorporates elements that improve its pharmacokinetic profile, including enhanced solubility and reduced susceptibility to proteolytic degradation. These features are critical for achieving therapeutic efficacy while minimizing side effects. The use of advanced computational modeling techniques has further refined the compound’s structure, optimizing its binding interactions with biological targets at the molecular level.

In addition to its oncological applications, the compound has shown potential in modulating immune responses, making it a candidate for treating autoimmune diseases or enhancing vaccine efficacy. The precise targeting afforded by peptidomimetics like BOC-THR(BZL)-OSU allows for selective intervention without affecting normal physiological processes, thereby improving patient outcomes.

The synthesis of BOC-THR(BZL)-OSU exemplifies the synergy between organic chemistry and biotechnology, leveraging cutting-edge synthetic methodologies to create complex molecular architectures. Solid-phase peptide synthesis (SPPS) has been particularly instrumental in constructing this compound efficiently and with high purity. SPPS allows for automated synthesis under controlled conditions, enabling researchers to explore intricate chemical modifications without compromising yield or quality.

As research continues to uncover new therapeutic targets and mechanisms, compounds like BOC-THR(BZL)-OSU are poised to play a pivotal role in next-generation drug development. Their ability to mimic natural biomolecules while offering improved stability and bioavailability makes them invaluable tools for both academic research and industrial applications. Collaborative efforts between chemists, biologists, and clinicians are essential for translating these discoveries into safe and effective treatments that address global health challenges.

The future prospects for BOC-THR(BZL)-OSU include further optimization through structure-activity relationship (SAR) studies, investigation into novel delivery systems, and exploration of combination therapies with existing drugs. Advances in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy continue to enhance our understanding of these complex molecules, enabling more precise modifications tailored to specific therapeutic needs.

In conclusion,BOC-THR(BZL)-OSU, identified by the CAS number 32886-43-4, represents a significant advancement in peptidomimetic chemistry with far-reaching implications for drug development. Its innovative design offers promising avenues for treating cancer, modulating immune responses, and addressing other critical health issues. As scientific knowledge evolves and synthetic capabilities improve,BOC-THR(BZL)-OSU stands as a testament to the transformative power of interdisciplinary research in pharmaceuticals.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:32886-43-4)BOC-THR(BZL)-OSU
A821487
清らかである:99%
はかる:25g
価格 ($):285.0